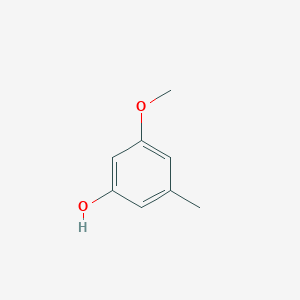
R-(-)-O-Déméthyl Venlafaxine
Vue d'ensemble
Description
(-)-O-Desmethylvenlafaxine, also known as (-)-O-Desmethylvenlafaxine, is a useful research compound. Its molecular formula is C16H25NO2 and its molecular weight is 263.37 g/mol. The purity is usually 95%.
The exact mass of the compound (-)-O-Desmethylvenlafaxine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (-)-O-Desmethylvenlafaxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-O-Desmethylvenlafaxine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Science de l'environnement et recherche sur la pollution
Dans le domaine de la science de l'environnement, le R-(-)-O-Déméthyl Venlafaxine est utilisé dans des études portant sur la dégradation de la venlafaxine, un médicament antidépresseur . La recherche se concentre sur la comparaison de la dégradation photo-induite et électrochimiquement induite de la venlafaxine . Les procédés d'oxydation avancés offrent un remède contre la propagation des micropolluants . L'étude examine le mécanisme et l'efficacité de ces décompositions en utilisant la chromatographie liquide haute performance couplée à la spectrométrie de masse multi-fragmentation à haute résolution .
Détection électrochimique
Le this compound est également utilisé dans le développement de capteurs électrochimiques . Ces capteurs sont conçus pour détecter la venlafaxine, un médicament antidépresseur et un contaminant environnemental . Les procédures électroanalytiques ont suscité un intérêt en raison de leur rapidité, de leur simplicité, de leur sensibilité et de leur prix abordable . La détermination électrochimique de la venlafaxine avec diverses électrodes, telles que les électrodes à pâte de carbone, les électrodes en carbone vitreux, les électrodes à base de mercure, les électrodes imprimées, les électrodes en graphite de crayon et les électrodes sélectives d'ions, est un domaine de recherche essentiel .
Surveillance thérapeutique des médicaments
Dans le domaine de la surveillance thérapeutique des médicaments, le this compound est utilisé comme référence pour l'ajustement de la dose de venlafaxine . La venlafaxine est un inhibiteur sélectif de la recapture de la sérotonine et de la noradrénaline et figure parmi les médicaments antidépresseurs les plus prescrits dans le monde
Mécanisme D'action
Target of Action
R-(-)-O-Desmethyl Venlafaxine, also known as (-)-O-Desmethylvenlafaxine or O-Desmethylvenlafaxine, (-)-, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . These neurotransmitters, serotonin and norepinephrine, are key players in mood regulation .
Mode of Action
The compound works by blocking the reuptake of serotonin and norepinephrine at the presynaptic terminal . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and thus potentiating their activity in the central nervous system .
Biochemical Pathways
The primary biochemical pathways affected by R-(-)-O-Desmethyl Venlafaxine are those involving serotonin and norepinephrine. By inhibiting their reuptake, the compound increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like major depressive disorder and anxiety disorders .
Pharmacokinetics
R-(-)-O-Desmethyl Venlafaxine is metabolized in the liver via the CYP2D6 isoenzyme to its active metabolite . The absorption of the compound is high, with oral bioavailability being over 92% . The distribution volume of the compound is 7.5 ± 3.7 L/kg for Venlafaxine and 5.7 ± 1.8 L/kg for its active metabolite . The compound and its metabolites are primarily excreted in the urine .
Result of Action
The molecular and cellular effects of R-(-)-O-Desmethyl Venlafaxine’s action primarily involve the potentiation of serotonin and norepinephrine activity in the central nervous system. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to an increase in their synaptic concentrations . The result is an enhancement of neurotransmission, which can lead to mood elevation and other beneficial effects in the treatment of psychiatric conditions .
Action Environment
The action, efficacy, and stability of R-(-)-O-Desmethyl Venlafaxine can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms can lead to variations in the metabolism and efficacy of the compound . Additionally, the compound should be taken with food to lessen stomach upset . It’s also important to note that the compound may cause drowsiness or dizziness, and its effects may be intensified by alcohol .
Analyse Biochimique
Biochemical Properties
R-(-)-O-Desmethyl Venlafaxine interacts with several enzymes and proteins. It is primarily metabolized by conjugation, mediated by UDP Glucuronosyltransferase (UGT) isoforms, and to a minor extent, through oxidative metabolism . CYP3A4 mediates the oxidative metabolism (N-demethylation) of R-(-)-O-Desmethyl Venlafaxine to N, O-didesmethyl venlafaxine .
Cellular Effects
The effects of R-(-)-O-Desmethyl Venlafaxine on various types of cells and cellular processes are profound. For instance, it has been shown to have significant effects on astrocytes, a type of glial cell in the brain . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of R-(-)-O-Desmethyl Venlafaxine is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162168 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142761-11-3 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLVENLAFAXINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (-)-O-Desmethylvenlafaxine, the major active metabolite of venlafaxine, acts primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI). [] By inhibiting the reuptake of these neurotransmitters in the synaptic cleft, (-)-O-Desmethylvenlafaxine increases their availability and enhances neurotransmission. []
ANone: While the provided abstracts do not explicitly state the molecular formula and weight, (-)-O-Desmethylvenlafaxine is a derivative of venlafaxine. Further research from reputable sources would be required for this specific information.
ANone: The provided abstracts do not delve into material compatibility and stability of (-)-O-Desmethylvenlafaxine under various conditions.
ANone: The provided abstracts focus on (-)-O-Desmethylvenlafaxine as a pharmaceutical compound and do not discuss its catalytic properties or applications outside of its therapeutic use.
ANone: The provided abstracts do not contain information on the use of computational chemistry or modeling techniques in the study of (-)-O-Desmethylvenlafaxine.
A: Research indicates that the (R)-enantiomer of O-Desmethylvenlafaxine demonstrates a higher affinity for the serotonin transporter compared to the (S)-enantiomer. [] This suggests that the enantiomeric composition could significantly influence the overall pharmacological activity of the drug. []
A: One approach to improve the delivery and potentially reduce gastrointestinal side effects of (-)-O-Desmethylvenlafaxine involves formulating it as multiparticulates of its succinate or formate salts. [] This formulation strategy aims to achieve a more controlled release profile. []
A: The crystalline form of (-)-O-Desmethylvenlafaxine hydrochloride containing water at a molar ratio of approximately 1:1 to the salt exhibits non-hygroscopic behavior under relative humidity ranging from 5% to 85%. [] This suggests its stability and suitability for pharmaceutical formulation.
ANone: The provided abstracts primarily focus on the scientific aspects of (-)-O-Desmethylvenlafaxine and do not provide information regarding specific SHE regulations.
A: (-)-O-Desmethylvenlafaxine is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, , ] Genetic variations in CYP2D6 can significantly influence the drug's metabolism and contribute to interindividual variability in plasma concentrations. [, , , ]
A: Research highlights the influence of various factors on the serum levels of both venlafaxine and its metabolite, (-)-O-Desmethylvenlafaxine. These factors include age, gender, body mass index (BMI), smoking status, and the use of concomitant medications. [, , , ] For example, obese patients might require higher doses of venlafaxine to achieve comparable serum concentrations to normal-weight individuals. []
A: The CYP2D6 polymorphism significantly affects venlafaxine metabolism. [] Individuals with certain CYP2D6 genotypes, such as those categorized as poor metabolizers, might experience altered drug clearance and consequently, require dosage adjustments. []
A: Studies in mice reveal that venlafaxine exhibits lower bioavailability following intragastric administration compared to intravenous administration. [] This suggests that the first-pass metabolism likely plays a role in its reduced bioavailability when administered orally. []
A: Research in rats indicates that a single dose of apatinib can lead to a significant increase in the area under the curve (AUC), a measure of drug exposure, for both venlafaxine and (-)-O-Desmethylvenlafaxine. [] This suggests a potential drug-drug interaction that warrants further investigation in humans.
A: Studies indicate that venlafaxine does not appear to inhibit the metabolism of alprazolam, which is primarily metabolized by CYP3A4. [] This suggests a low potential for significant drug interactions between these two medications based on CYP3A4 inhibition. []
ANone: The provided abstracts mainly focus on characterizing the pharmacokinetic properties and metabolic pathways of (-)-O-Desmethylvenlafaxine. While they highlight its use as an antidepressant, they do not delve into specific details of in vitro or in vivo efficacy studies.
ANone: The provided abstracts do not discuss resistance or cross-resistance mechanisms related to (-)-O-Desmethylvenlafaxine.
A: A case report describes a patient who developed severe cardiodepression following a substantial overdose of venlafaxine. [] The patient, who also exhibited a genetic polymorphism for CYP2D6 leading to delayed drug metabolism, required prolonged medical intervention to manage the cardiac complications. []
ANone: The provided abstracts do not discuss specific drug delivery and targeting strategies for (-)-O-Desmethylvenlafaxine beyond the mention of multiparticulate formulations.
ANone: The provided abstracts do not cover research on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects specific to (-)-O-Desmethylvenlafaxine.
A: Several analytical methods have been developed and validated for the quantification of venlafaxine and (-)-O-Desmethylvenlafaxine in various biological matrices. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection [] or tandem mass spectrometry (LC-MS/MS) [, , ] are frequently used techniques.
A: Monitoring studies have detected the presence of (-)-O-Desmethylvenlafaxine, along with other pharmaceuticals, in wastewater and river water samples. [, , ] This highlights the potential for these compounds to enter and persist in the environment, raising concerns about their ecological impact.
A: Research suggests that the degradation of (-)-O-Desmethylvenlafaxine in rivers can be influenced by factors such as phototransformation and biotransformation. [, ] Understanding the interplay of these processes is crucial for assessing the persistence and potential risks of this compound in aquatic ecosystems.
ANone: The provided abstracts do not provide specific details regarding the dissolution and solubility properties of (-)-O-Desmethylvenlafaxine.
ANone: While the provided abstracts mention the validation of analytical methods for quantifying (-)-O-Desmethylvenlafaxine, they do not delve into the specific validation parameters assessed.
ANone: The provided abstracts do not discuss specific quality control and assurance measures for (-)-O-Desmethylvenlafaxine.
ANone: The provided abstracts do not contain information related to the immunogenicity or immunological responses associated with (-)-O-Desmethylvenlafaxine.
ANone: The provided abstracts do not provide details on drug-transporter interactions related to (-)-O-Desmethylvenlafaxine.
A: Co-administration of drugs that inhibit CYP2D6, such as cotrimoxazole and thioridazine, can lead to significantly elevated plasma concentrations of venlafaxine and potentially its metabolite, (-)-O-Desmethylvenlafaxine. [, ] This highlights the importance of considering potential drug-drug interactions mediated by drug-metabolizing enzymes.
ANone: The provided abstracts do not specifically address the biocompatibility or biodegradability of (-)-O-Desmethylvenlafaxine.
ANone: The provided abstracts focus on (-)-O-Desmethylvenlafaxine and do not provide comparative information on alternative antidepressants.
ANone: The provided abstracts do not discuss strategies for recycling or waste management related to (-)-O-Desmethylvenlafaxine.
ANone: The provided abstracts do not provide details regarding specific research infrastructure or resources used in the study of (-)-O-Desmethylvenlafaxine.
A: Venlafaxine was approved for the treatment of depression in the United States in the mid-1990s. [] This marked the introduction of a structurally novel antidepressant that differed from other selective serotonin reuptake inhibitors (SSRIs) available at the time. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
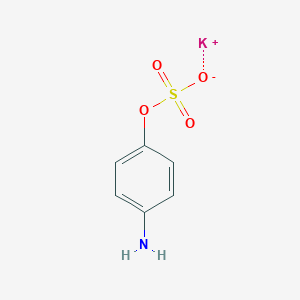
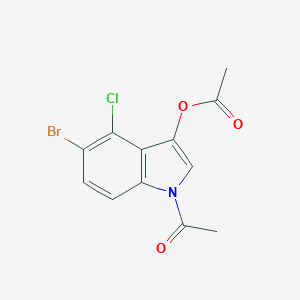
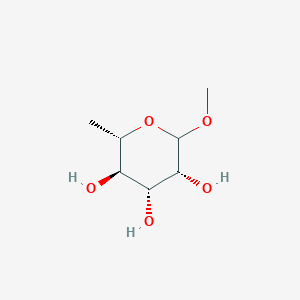
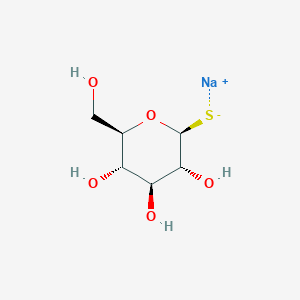



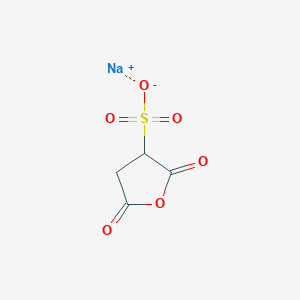
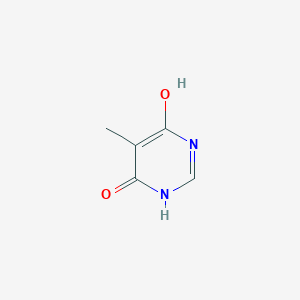
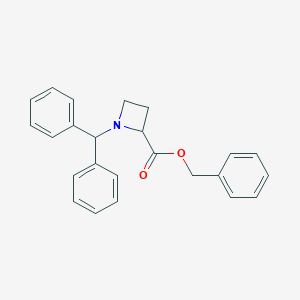

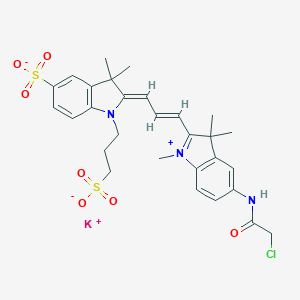
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)
